2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
Overview
Description
2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is a common scaffold in medicinal chemistry, and is substituted with a methoxy-naphthyl group and a propynyl group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions
Benzimidazole Core Formation: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution with Naphthyl Group:
Addition of Propynyl Group: The propynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Catalysts: Palladium, copper, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy-naphthyl group may enhance binding affinity through π-π interactions with aromatic residues in the target protein. The propynyl group could contribute to the compound’s overall lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxy-2-naphthyl)ethanol: Shares the methoxy-naphthyl group but lacks the benzimidazole core and propynyl group.
Naproxen: Contains a similar naphthyl structure but differs in its functional groups and overall structure.
Uniqueness
2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to its combination of a benzimidazole core with a methoxy-naphthyl and propynyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1-prop-2-ynylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-4-13-25-22-8-6-5-7-21(22)24-23(25)16(2)17-9-10-19-15-20(26-3)12-11-18(19)14-17/h1,5-12,14-16H,13H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOBOTVUJWSKKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NC4=CC=CC=C4N3CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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